Spectroscopic Characterization of 3,4-Dichloro-3,4,4-trifluorobut-1-ene: A Predictive and In-Depth Technical Guide
Spectroscopic Characterization of 3,4-Dichloro-3,4,4-trifluorobut-1-ene: A Predictive and In-Depth Technical Guide
Introduction
Molecular Structure and Key Features
The structure of 3,4-dichloro-3,4,4-trifluorobut-1-ene presents several key features that will dictate its spectroscopic behavior:
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A Terminal Alkene: The vinyl group (C1 and C2) will give rise to characteristic signals in both NMR and IR spectra.
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A Chiral Center: The carbon at position 3 (C3) is a stereocenter, bonded to a hydrogen, a chlorine, the vinyl group, and the C4 carbon. This chirality will induce diastereotopicity in the adjacent vinyl protons.
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A Dichloro-substituted Carbon: The presence of two chlorine atoms on C3 and C4 will significantly influence the electronic environment of neighboring atoms.
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A Trifluoromethyl Group: The -CF3 group on C4 is a strong electron-withdrawing group and possesses a unique NMR signature in ¹⁹F NMR.
Caption: Ball-and-stick model of 3,4-dichloro-3,4,4-trifluorobut-1-ene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3,4-dichloro-3,4,4-trifluorobut-1-ene, we will consider ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum is expected to show signals corresponding to the three protons of the vinyl group and the single proton at the chiral center. Due to the chiral center at C3, the two geminal protons on C1 and the proton on C2 are all chemically non-equivalent, leading to a complex splitting pattern.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H on C1 (trans to C3) | 5.8 - 6.2 | Doublet of doublets of doublets (ddd) | JH-H(cis) = 10-12, JH-H(gem) = 1-2, JH-H(vic) = 6-8 |
| H on C1 (cis to C3) | 5.6 - 6.0 | Doublet of doublets of doublets (ddd) | JH-H(trans) = 16-18, JH-H(gem) = 1-2, JH-H(vic) = 8-10 |
| H on C2 | 6.0 - 6.4 | Doublet of doublets of doublets (ddd) | JH-H(trans) = 16-18, JH-H(cis) = 10-12, JH-H(vic) = 5-7 |
| H on C3 | 4.5 - 5.0 | Multiplet | Complex coupling to vinyl protons and ¹⁹F nuclei |
Causality Behind Predictions:
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Chemical Shifts: The vinyl protons are expected in the typical alkene region (5-6.5 ppm). The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group will deshield these protons, shifting them downfield. The proton on C3 is directly attached to a carbon bearing a chlorine atom, placing it in the 4.5-5.0 ppm range.
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Multiplicity and Coupling: The presence of a chiral center at C3 renders the two protons on C1 diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and couplings.[1] Each vinyl proton will be split by the other two vinyl protons and the proton on C3. The proton on C3 will be a complex multiplet due to coupling with the three vinyl protons and potentially long-range coupling to the fluorine atoms.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton. We predict four distinct signals corresponding to the four carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹⁹F-coupled spectrum) |
| C1 | 125 - 135 | Singlet or small doublet |
| C2 | 130 - 140 | Singlet or small doublet |
| C3 | 70 - 80 | Doublet (due to C-F coupling) |
| C4 | 120 - 130 | Quartet (due to C-F coupling) |
Causality Behind Predictions:
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Chemical Shifts: The alkene carbons (C1 and C2) will appear in the 120-140 ppm region. C3, being attached to an electronegative chlorine atom, is expected in the 70-80 ppm range. C4 is highly deshielded due to the attached chlorine and three fluorine atoms, and its chemical shift is predicted to be in the 120-130 ppm range, characteristic of carbons in trifluoromethyl groups.
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Multiplicity: In a proton-decoupled ¹³C NMR spectrum, the signals for C3 and C4 will exhibit splitting due to coupling with the fluorine atoms. The C4 signal is expected to be a quartet due to coupling with the three attached fluorine atoms. The C3 signal will likely be a doublet due to two-bond coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy: Predicted Data and Interpretation
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For 3,4-dichloro-3,4,4-trifluorobut-1-ene, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine(s) | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |
| -CF₃ | -70 to -80 | Singlet or finely split multiplet |
Causality Behind Predictions:
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Chemical Shift: The chemical shift of a trifluoromethyl group is influenced by the substituents on the adjacent carbon. The presence of a chlorine atom on the same carbon (C4) and another chlorine on the adjacent carbon (C3) will influence the electronic environment and thus the chemical shift, which is predicted to be in the typical range for aliphatic trifluoromethyl groups.[2]
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Multiplicity: The three fluorine atoms of the -CF₃ group are chemically equivalent and will appear as a single peak. This peak may exhibit fine splitting due to long-range coupling with the proton on C3.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3,4-dichloro-3,4,4-trifluorobut-1-ene will be dominated by absorptions from the C=C, C-H, C-Cl, and C-F bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| =C-H stretch (alkene) | 3010 - 3100 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
| C-Cl stretch | 600 - 800 | Strong |
Causality Behind Predictions:
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Alkene Absorptions: The C=C stretching vibration will appear in the characteristic region for alkenes. The =C-H stretching will be observed just above 3000 cm⁻¹.
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Carbon-Halogen Absorptions: The C-F bonds will give rise to very strong and broad absorptions in the 1000-1400 cm⁻¹ region.[3] The C-Cl stretching vibrations are expected in the fingerprint region between 600 and 800 cm⁻¹.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Molecular Ion and Fragmentation Pattern:
The molecular weight of 3,4-dichloro-3,4,4-trifluorobut-1-ene (C₄H₃Cl₂F₃) is approximately 194.96 g/mol . The mass spectrum will show a molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The M⁺, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1.
Major Predicted Fragmentation Pathways:
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Loss of a chlorine atom: [M - Cl]⁺ is a very common fragmentation pathway for chlorinated compounds. This would result in a fragment ion at m/z ≈ 159.96.
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Loss of a trifluoromethyl group: Cleavage of the C3-C4 bond could lead to the loss of the ·CF₃ radical, giving a fragment at m/z ≈ 125.96.
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Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible fragmentation.
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Cleavage of the butene chain: Various C-C bond cleavages within the butene chain will lead to smaller fragment ions.
Caption: Predicted major fragmentation pathways for 3,4-dichloro-3,4,4-trifluorobut-1-ene in mass spectrometry.
Experimental Protocols
While this guide presents predicted data, the following are standard protocols for acquiring the actual spectroscopic data.
NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 3,4-dichloro-3,4,4-trifluorobut-1-ene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
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¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is typically a highly sensitive experiment requiring fewer scans than ¹H NMR.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
IR Spectroscopy Protocol:
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Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
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Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic profile of 3,4-dichloro-3,4,4-trifluorobut-1-ene. By leveraging fundamental principles of NMR, IR, and mass spectrometry, and by drawing analogies to structurally related compounds, we have constructed a detailed and rationalized set of expected spectral data. The presence of a chiral center, a vinyl group, and multiple halogen atoms creates a unique spectroscopic fingerprint that can be used for its unambiguous identification. The predictive approach outlined here serves as a valuable tool for researchers working with novel compounds where experimental data is not yet available, enabling them to anticipate spectral features and aiding in the interpretation of experimentally acquired data.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
